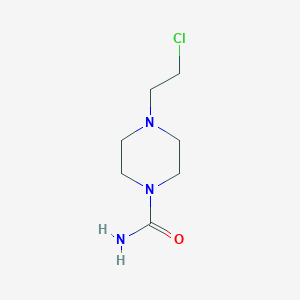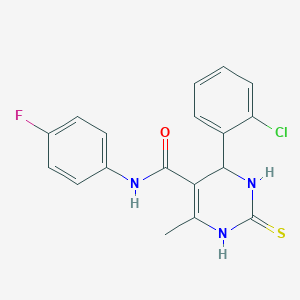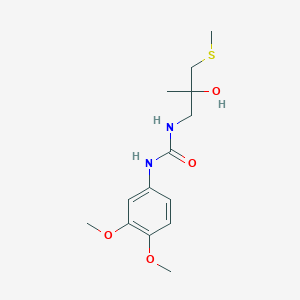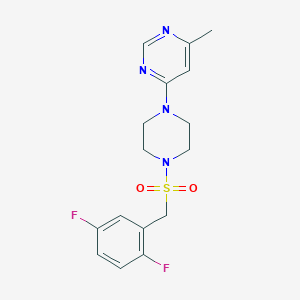![molecular formula C24H19N3O5 B2882000 N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251612-09-5](/img/structure/B2882000.png)
N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H19N3O5 and its molecular weight is 429.432. The purity is usually 95%.
BenchChem offers high-quality N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Mitochondria in Tumor Cells
One of the amuvatinib derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, termed compound 6, was found to be efficacious in tumor cells experiencing glucose starvation . In line with the known dependence of glucose-starved cells on the mitochondria, compound 6 inhibits mitochondrial membrane potential . This suggests that the compound could be used in cancer treatments, specifically for tumors that are glucose-starved .
Antineoplastic Activity
The compound has shown potential antitumor activity for the treatment of glucose-starved tumors . This is particularly interesting because glucose levels inside solid tumors are low as compared with normal surrounding tissue, forcing tumor cells to reprogram their metabolism to adapt to such low glucose conditions . Unlike normal tissue, tumor cells experience glucose starvation, making the targeting of pathways supporting survival during glucose starvation an interesting therapeutic strategy in oncology .
Selective Toxicity Towards Glucose-Starved Tumor Cells
The compound has been found to exhibit selective toxicity towards glucose-starved tumor cells . This means that it could potentially be used to target and kill cancer cells without harming healthy cells, which is a significant advantage in cancer treatment .
Inhibition of Mitochondrial Membrane Potential
The compound has been found to inhibit mitochondrial membrane potential . This is significant because the mitochondria play a crucial role in energy production within cells, and their dysfunction can lead to cell death . Therefore, this compound could potentially be used to induce cell death in cancer cells by disrupting their energy production .
Potential Use in Cancer Pharmacotherapy
The compound has been identified as having potential use in cancer pharmacotherapy . This is due to its ability to selectively kill cells exposed to glucose starvation, which is a common condition in solid tumors .
Synthesis of Amide Chalcone
The compound has been synthesized as an amide chalcone . Chalcones are a class of polyphenolic compounds belonging to the flavonoid family which possess a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities . Therefore, this compound could potentially be used in the development of new drugs with these pharmacological properties .
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c28-21-17-7-4-10-25-22(17)27(13-15-5-2-1-3-6-15)24(30)20(21)23(29)26-12-16-8-9-18-19(11-16)32-14-31-18/h1-11,28H,12-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUVRNXLWCQCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881919.png)
![2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881920.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate](/img/structure/B2881921.png)
![N-(2-furylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2881924.png)
![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)


![2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881932.png)


![6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2881938.png)
